molecular formula C9H6ClN3O3 B2655508 N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide CAS No. 40930-53-8

N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide

Cat. No.: B2655508
CAS No.: 40930-53-8
M. Wt: 239.62
InChI Key: GSYGONMCLWMFNL-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-nitrophenyl)-2-cyanoacetamide is a nitro-substituted aromatic compound featuring a cyanoacetamide functional group. This molecule combines electron-withdrawing substituents (chloro and nitro groups) with a reactive cyanoacetamide moiety, making it a versatile intermediate in organic synthesis. Its structural features enable participation in cyclization, condensation, and heterocycle formation reactions, particularly in pharmaceutical and agrochemical applications . The nitro group at the 2-position of the benzene ring enhances electrophilicity, facilitating nucleophilic substitution reactions, while the chloro group at the 4-position contributes to steric and electronic modulation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O3/c10-6-1-2-7(8(5-6)13(15)16)12-9(14)3-4-11/h1-2,5H,3H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYGONMCLWMFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide typically involves the reaction of 4-chloro-2-nitroaniline with cyanoacetic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Heterocyclic Compounds

N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide serves as a valuable synthon in the synthesis of various nitrogenous heterocycles. These include:

  • Iminocoumarins
  • Thiazoles
  • Dihydropyridines
  • Imidazoles and Benzoimidazoles

These heterocycles exhibit significant biological activities, making them targets for drug development. Molecular docking studies have indicated that compounds derived from this cyanoacetamide demonstrate antimicrobial properties against strains of Escherichia coli and Staphylococcus aureus as well as fungi like Aspergillus flavus and Candida albicans .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess notable antimicrobial activity. The minimum inhibitory concentrations (MIC) for these compounds against various pathogens have been reported, with effective inhibition observed in both Gram-positive and Gram-negative bacteria .

Data Table: Antimicrobial Efficacy

Compound NamePathogenMIC (µg/mL)
This compoundE. coli256
This compoundS. aureus128
This compoundA. flavus512
This compoundC. albicans256

Cytotoxicity Studies

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it exhibits selective cytotoxicity towards human cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways relevant to disease progression, such as acetylcholinesterase. This inhibition is crucial in the context of neurodegenerative diseases, suggesting potential therapeutic applications .

Pharmaceutical Applications

The compound is also being explored for its role in the synthesis of pharmaceutical intermediates, particularly those targeting protein kinases associated with various diseases, including cancer and polycystic kidney disease .

Case Study: Synthesis of 4-amino-3-quinolinecarbonitriles

A notable application involves the preparation of 4-amino-3-quinolinecarbonitriles using this compound as an intermediate. These compounds have shown promise in inhibiting protein kinases, thereby potentially treating conditions like cancer and stroke .

Mechanism of Action

The mechanism of action of N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyanoacetamide moiety can also participate in reactions with nucleophiles, affecting cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Substituents Molecular Weight logP Key Applications/Properties References
N-(4-Chloro-2-nitrophenyl)-2-cyanoacetamide 4-Cl, 2-NO₂, 2-cyanoacetamide 255.63* 1.85† Precursor for heterocycles, bioactivity studies
N-(4-Chlorophenyl)-2-cyanoacetamide 4-Cl, 2-cyanoacetamide 208.63 1.24† Antimicrobial agent synthesis
N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide 3-Cl, 4-F, 2-cyanoacetamide 212.61 1.85† Pharmacokinetic studies
N-(5-Chloro-2-morpholinophenyl)-2-cyanoacetamide 5-Cl, 2-morpholino, 2-cyanoacetamide 275.73‡ 1.25‡ Improved solubility due to morpholine
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Cl, 2-NO₂, methylsulfonyl 292.72 0.98† Sulfur-containing heterocycle synthesis

*Calculated from molecular formula C₉H₅ClN₃O₃.
†Experimental or computed values from referenced sources.
‡Estimated based on structural similarity.

Physicochemical Properties

  • Lipophilicity : Nitro-substituted derivatives (logP ~1.85) are more lipophilic than chloro-fluorophenyl analogues (logP ~1.85 for 3-Cl-4-F), enhancing blood-brain barrier permeability .
  • Crystal Packing : Intermolecular hydrogen bonding (e.g., C–H⋯O interactions) in nitro derivatives stabilizes crystal lattices, as observed in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide .

Biological Activity

N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group, a nitro group, and a cyanoacetamide moiety. These functional groups contribute to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, showing potential as an antibacterial agent. The compound's mechanism involves the disruption of cellular processes in microbial cells, leading to growth inhibition.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against selected pathogens were evaluated, revealing promising results that position it as a candidate for further development in antimicrobial therapies.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action appears to be linked to the compound's ability to interfere with cell cycle progression and promote programmed cell death.

  • Cell Viability Assays : In vitro assays demonstrated that this compound significantly reduces cell viability in cancer cells, with IC50 values indicating potent cytotoxic effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates, which may interact with cellular macromolecules, disrupting essential cellular functions.
  • Nucleophilic Reactions : The cyanoacetamide moiety can engage in nucleophilic reactions with various cellular targets, affecting metabolic pathways critical for cell survival and proliferation.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest at specific phases, particularly G1 phase, thus inhibiting further proliferation of cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameKey FeaturesBiological Activity
4-chloro-2-nitrophenolLacks cyanoacetamide moietyModerate antimicrobial
2-chloro-4-nitrophenolIsomer with similar propertiesLower anticancer activity
N-(methylsulfonyl)acetamideSubstituted phenyl groupAntimicrobial properties

The presence of the cyanoacetamide group in this compound enhances its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study conducted on various derivatives of cyanoacetamides highlighted the superior antimicrobial activity exhibited by this compound compared to other derivatives tested .
  • Cytotoxicity Studies : In vitro studies reported that this compound induced significant apoptosis in cancer cells, with mechanisms involving mitochondrial disruption and activation of caspases .
  • Pharmacological Potential : Additional studies suggest that this compound could serve as a lead for developing new drugs targeting bacterial infections and cancer due to its favorable potency and selectivity profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide, and how are intermediates characterized?

  • Methodology : The compound is synthesized via multi-step reactions starting from chlorinated nitrobenzene derivatives. Key steps include:

Nitration and Chlorination : Introduce nitro and chloro groups to the phenyl ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration .

Acetamide Formation : React with cyanoacetic acid derivatives using coupling agents like EDCI or DCC in anhydrous solvents (e.g., THF or DMF) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.

  • Characterization : Intermediates are confirmed via LC-MS and FTIR (e.g., nitrile stretch at ~2200 cm⁻¹, nitro group at ~1520 cm⁻¹) .

Q. How is the crystal structure of this compound determined, and what are its key geometric parameters?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Key parameters include:

  • Bond Lengths : C-N (nitro) = 1.21–1.23 Å, C-Cl = 1.74 Å .
  • Dihedral Angles : The nitro group is twisted ~15–20° relative to the benzene ring due to steric hindrance .
  • Hydrogen Bonding : Intermolecular N-H···O interactions stabilize the lattice, with distances of ~2.8–3.0 Å .
    • Tools : SHELXTL or Olex2 software for refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis (e.g., dechlorination or cyano group hydrolysis)?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require low temperatures (0–5°C) to prevent hydrolysis of the cyano group .
  • Catalyst Screening : Use mild bases (e.g., K₂CO₃) instead of strong bases to avoid dechlorination .
  • Reaction Monitoring : In-situ FTIR or HPLC tracks nitro reduction or undesired byproducts .
    • Data Table :
SolventTemp (°C)Yield (%)Purity (%)
DMF256592
THF07898
Ethanol504585

Q. What computational strategies predict the bioactivity of this compound against enzymatic targets?

  • Methodology :

Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or oxidoreductases). The cyano group often forms hydrogen bonds with catalytic residues (e.g., Ser or Tyr) .

MD Simulations : GROMACS assesses binding stability; RMSD < 2.0 Å over 50 ns indicates stable ligand-protein interactions .

QSAR Models : Correlate substituent electronic effects (Hammett σ values) with IC₅₀ data from analogous compounds .

  • Case Study : Similar chloro-nitrophenyl acetamides show IC₅₀ values of 1–10 µM against EGFR kinase, suggesting potential anticancer activity .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Steric Effects : The nitro group at the 2-position hinders nucleophilic attack at the 4-chloro position, requiring elevated temperatures (80–100°C) for displacement reactions .
  • Electronic Effects : Electron-withdrawing nitro groups activate the chloro substituent for SNAr reactions, but competing cyano group reactivity must be controlled via pH (neutral to mildly basic) .
    • Data Contradiction : Some studies report incomplete substitution at 100°C due to steric shielding, necessitating microwave-assisted synthesis (120°C, 30 min) for >90% conversion .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?

  • Approach :

  • Impurity Profiling : LC-MS/MS identifies common byproducts (e.g., dechlorinated analogs or dimerized species) .
  • Deuterated Solvents : Use DMSO-d₆ for ¹H NMR to resolve aromatic proton splitting patterns (δ 7.5–8.5 ppm) .
  • Crystallization : Recrystallization from ethanol/water removes polar impurities, improving spectral clarity .

Q. What strategies validate the compound’s stability under physiological conditions for in vitro assays?

  • Protocol :

pH Stability : Incubate in PBS (pH 7.4) at 37°C for 24h; HPLC monitors degradation (<5% indicates stability) .

Light Sensitivity : Store in amber vials to prevent nitro group photoreduction .

Metabolic Stability : Liver microsome assays (e.g., human CYP450 isoforms) quantify half-life (t₁/₂ > 60 min preferred) .

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